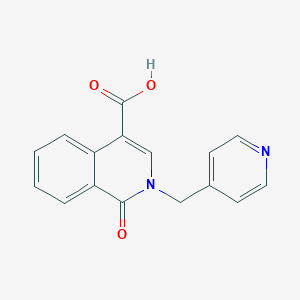

1-Oxo-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

1-oxo-2-(pyridin-4-ylmethyl)isoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-15-13-4-2-1-3-12(13)14(16(20)21)10-18(15)9-11-5-7-17-8-6-11/h1-8,10H,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFIGSVGIPMVQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CC=NC=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Oxo-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde derivatives react with aminoacetaldehyde diethyl acetal.

Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative.

Oxidation and Carboxylation: The final steps involve oxidation of the intermediate to introduce the oxo group and carboxylation to form the carboxylic acid functionality.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and high-throughput techniques.

Chemical Reactions Analysis

1-Oxo-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The nitrogen atoms in the pyridine and isoquinoline rings can participate in nucleophilic substitution reactions.

Coupling Reactions: The compound can undergo coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts.

Scientific Research Applications

1-Oxo-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinoline-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Industrial Applications: It is used in the development of new materials and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Oxo-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Research Findings

- Structure-Activity Relationship (SAR) : The pyridine ring’s position (2- vs. 4-yl) significantly impacts bioactivity. Pyridin-2-yl derivatives show higher solubility in polar solvents compared to pyridin-4-ylmethyl analogs .

- Pharmacokinetics: Compounds with aryl groups (e.g., p-tolyl) exhibit longer half-lives due to increased lipophilicity, as seen in 1-Oxo-2-(p-tolyl)-1,2-dihydroisoquinoline-4-carboxylic acid .

- Toxicity: Limited safety data are available for the target compound, but related analogs (e.g., spirocyclic derivatives) require precautions for skin/eye contact and inhalation .

Biological Activity

1-Oxo-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinoline-4-carboxylic acid is a heterocyclic compound notable for its unique chemical structure, which includes both isoquinoline and pyridine moieties. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial applications.

- Molecular Formula : C16H12N2O3

- Molecular Weight : 280.28 g/mol

- Functional Groups : Carboxylic acid, oxo group, pyridine nitrogen

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Its mechanism involves the inhibition of key enzymes associated with cancer cell proliferation. In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 10.0 | |

| A549 (Lung Cancer) | 15.0 |

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties against a range of pathogens. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Candida albicans | 32 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It has been observed to inhibit enzymes involved in critical cellular processes such as DNA repair and cell cycle regulation, which are often dysregulated in cancerous cells.

Enzyme Inhibition Studies

In a study involving poly(ADP-ribose) polymerase (PARP), the compound exhibited competitive inhibition, suggesting its potential as a therapeutic agent in cancer treatments where PARP inhibitors are utilized.

Table 3: Enzyme Inhibition Data

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Breast Cancer Cell Lines : A recent study demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, indicating its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy Against Multi-drug Resistant Strains : Another study evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus and found promising results, suggesting its application in treating resistant infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Oxo-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinoline-4-carboxylic acid, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via coupling reactions using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF (dimethylformamide) with N-methylmorpholine (NMM) as a base. For example, a similar derivative was prepared by reacting 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with a thiadiazole-containing amine at room temperature, yielding 59% after vacuum filtration . Optimization strategies include:

- Adjusting molar ratios of reactants (e.g., 1:1.2 for carboxylic acid to amine).

- Testing alternative coupling agents (e.g., EDCI/HOBt) for improved solubility.

- Monitoring reaction progress via TLC or HPLC to minimize side products.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use and NMR in DMSO-d to confirm structural integrity. Key signals include the pyridine protons (δ 8.5–8.7 ppm) and the carbonyl group (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] peaks) and detect fragmentation patterns .

- HPLC : Reverse-phase C18 columns with methanol/water gradients (e.g., 10–90% over 20 minutes) assess purity (>95% recommended) .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

- Methodology :

- Solubility : Test in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 2–10). Limited solubility in hexane or chloroform is typical for carboxylic acid derivatives .

- Stability : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis or oxidation. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve ambiguities in stereochemistry or electronic properties?

- Methodology :

- Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to model the compound’s electron density distribution and predict NMR chemical shifts. Compare computed results with experimental data to validate tautomeric forms or conformational preferences .

- Use molecular docking studies to explore interactions with biological targets (e.g., enzymes), leveraging software like AutoDock Vina to identify binding affinities .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystallographic packing and stability?

- Methodology :

- Conduct single-crystal X-ray diffraction to analyze packing motifs. For example, C–H···π interactions between the pyridine ring and isoquinoline moiety can stabilize crystal lattices .

- Compare thermal stability via DSC (differential scanning calorimetry) to correlate melting points with crystallinity .

Q. What strategies address contradictions in reported biological activity data across studies?

- Methodology :

- Validate assay conditions (e.g., cell lines, incubation times) using positive controls (e.g., doxorubicin for cytotoxicity).

- Replicate dose-response curves (IC values) in triplicate and apply statistical models (e.g., ANOVA) to identify outliers .

- Cross-reference with structurally analogous compounds (e.g., spiroheterocyclic derivatives) to isolate structure-activity relationships (SARs) .

Q. How can reaction mechanisms for oxidative or hydrolytic degradation pathways be elucidated?

- Methodology :

- Use LC-MS to identify degradation products (e.g., quinoline ring opening under acidic conditions).

- Probe radical intermediates via EPR spectroscopy when exposing the compound to UV light or oxidizing agents (e.g., HO) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar dihydroisoquinoline derivatives?

- Methodology :

- Compare reaction scales: Milligram-scale syntheses (e.g., 50 mg) often report lower yields due to handling losses vs. gram-scale optimized batches .

- Evaluate solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst lot variations (e.g., PyBOP activity) .

Q. Why do solubility values vary between Sigma-Aldrich and academic studies?

- Methodology :

- Sigma-Aldrich’s disclaimer notes that analytical data (e.g., solubility) may not be rigorously validated, requiring independent verification via nephelometry or UV-vis spectrophotometry .

- Account for polymorphic forms: Amorphous vs. crystalline states significantly alter solubility .

Methodological Tables

| Parameter | Recommended Protocol | Reference |

|---|---|---|

| Synthesis Yield | PyBOP/DMF, 24h, RT, 59–73% yield | |

| HPLC Purity | C18 column, 10–90% MeOH/HO, 254 nm | |

| Stability Storage | –20°C under argon, desiccated | |

| DFT Basis Set | B3LYP/6-31G* for NMR prediction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.